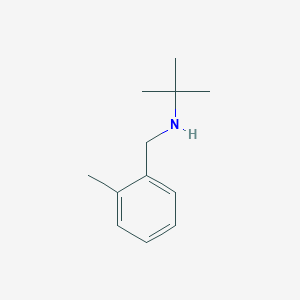

2-Iodo-6-methoxyphenol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Iodo-6-methoxyphenol involves various chemical reactions, including the condensation of hydroxy and methoxy benzaldehydes with primary amines, followed by specific halogenation reactions to introduce the iodine atom. For instance, the oxidative polycondensation of related methoxy-substituted compounds has been explored under different conditions, yielding insights into the mechanisms and efficiencies of these synthetic routes (Kaya & Bilici, 2007).

Molecular Structure Analysis

The molecular structure and conformational properties of methoxyphenols, which are structurally related to 2-Iodo-6-methoxyphenol, have been examined through techniques such as gas-phase electron diffraction and quantum chemical calculations. These studies reveal the presence of intramolecular hydrogen bonds and the effects of substituents on the molecule's geometry and stability (Dorofeeva et al., 2009).

Chemical Reactions and Properties

2-Iodo-6-methoxyphenol can undergo various chemical reactions, including nucleophilic substitutions facilitated by the iodine atom and reactions involving the phenolic OH group. The methoxy group can influence the reactivity and selectivity of these processes, affecting the synthesis of derivatives and the compound's potential applications in organic synthesis and material science.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity are crucial for understanding the behavior of 2-Iodo-6-methoxyphenol in different environments and for its application in material development. The presence of both iodine and methoxy groups can significantly influence these properties by altering intermolecular interactions and the compound's overall polarity.

Chemical Properties Analysis

The chemical properties of 2-Iodo-6-methoxyphenol, including its acidity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds, are essential for its applications in chemical synthesis. Studies on related methoxyphenols have provided insights into the effects of methoxy substitution on hydrogen bonding and reactivity, which can be extrapolated to understand the behavior of 2-Iodo-6-methoxyphenol (Wu & Brutschy, 2004).

Scientific Research Applications

Methoxyphenols, similar to 2-Iodo-6-methoxyphenol, are studied as proxies for terrestrial biomass, particularly in understanding chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Research on methoxyphenols and dimethoxybenzenes, closely related to 2-Iodo-6-methoxyphenol, focuses on their thermodynamic properties and intermolecular hydrogen bonds, contributing to the understanding of antioxidants and biologically active molecules (Varfolomeev et al., 2010).

The antibacterial activity of compounds derived from methoxyphenol structures, akin to 2-Iodo-6-methoxyphenol, is investigated, demonstrating their potential in medicinal chemistry (Perangin-angin & Barus, 2019).

Studies on the oxidative metabolism of iodinated methoxyphenols by rat liver microsomes provide insights into biotransformation and detoxification processes relevant to iodinated phenolic compounds (Rizk & Hanzlik, 1995).

The synthesis of quaternary ammonium compounds from eugenol, which contains a methoxyphenol structure, emphasizes the chemical versatility of such compounds in creating antibacterial agents (Perangin-angin & Barus, 2019).

In atmospheric chemistry, the reactivity of methoxyphenols like guaiacol (2-methoxyphenol) with hydroxyl radicals is examined, contributing to our understanding of air pollution and secondary organic aerosol formation (Lauraguais et al., 2014).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-6-methoxyphenol . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and interactions with its targets. The specific effects of these environmental factors would depend on the compound’s chemical properties and mode of action.

properties

IUPAC Name |

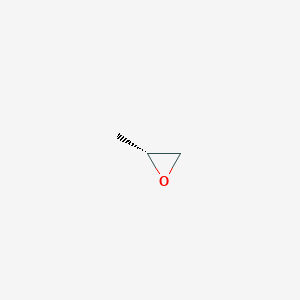

2-iodo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCNGLWDCQRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332127 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-6-methoxyphenol | |

CAS RN |

111726-46-6 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)